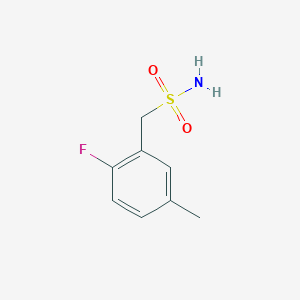

(2-Fluoro-5-methylphenyl)methanesulfonamide

カタログ番号 B2579363

CAS番号:

1001026-55-6

分子量: 203.23

InChIキー: JBWVQHBPJCGFMA-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(2-Fluoro-5-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S . It has a molecular weight of 203.23 .

Molecular Structure Analysis

The molecular structure of “(2-Fluoro-5-methylphenyl)methanesulfonamide” consists of a benzene ring substituted with a fluorine atom, a methyl group, and a methanesulfonamide group . The exact 3D structure would require more advanced computational chemistry techniques to determine.科学的研究の応用

Enantioselective Synthesis and Catalysis

- Iridium-catalyzed regio- and enantioselective allylic alkylation of fluorobis(phenylsulfonyl)methane has been demonstrated to afford enantiopure fluorobis(phenylsulfonyl)methylated compounds with high optical purity. This methodology provides a pathway to synthesize monofluoro-methylated ibuprofen efficiently (Liu et al., 2009).

- The enantioselective conjugate addition of fluorobis(phenylsulfonyl)methane to α,β-unsaturated ketones using chiral bifunctional organocatalysts has been reported. This process yields Michael adducts with high enantioselectivity, facilitating the synthesis of chiral monofluoromethylated compounds (Moon et al., 2009).

Nucleophilic Fluoroalkylation

- A nucleophilic fluoroalkylation methodology has been developed for the preparation of α-functionalized mono- and difluoro(phenylsulfonyl)methanes. This method allows for the efficient synthesis of α,alpha-difluoro-beta-ketosulfones, alpha-monofluoro-beta-ketosulfones, and alpha-fluoro disulfones (Ni et al., 2009).

Antibacterial Activity

- Methanesulfonicacid hydrazide derivatives and their metal complexes have been synthesized and evaluated for antibacterial activity against various gram-positive and gram-negative bacteria. The study highlights the potential of sulfonamide compounds in developing new antibacterial agents (Özdemir et al., 2009).

Synthesis of Fluorinated Compounds

- Palladium-catalyzed monofluoromethylation of substituted 2-bromo-1,3-dienes using fluorobis(phenylsulfonyl)methane as a pronucleophile has been explored. This methodology offers a route to synthesize previously unknown monofluoromethylated allenes, expanding the toolkit for creating fluorinated compounds (Ogasawara et al., 2009).

Fluorometric Analysis

- Methanesulfonanilides, such as soterenol and mesuprine, have been analyzed using the trihydroxyindole reaction, demonstrating the formation of fluorescent species. This process offers a fluorometric analysis method for these compounds, highlighting the versatility of sulfonamide derivatives in analytical chemistry (Kensler et al., 1976).

Safety and Hazards

特性

IUPAC Name |

(2-fluoro-5-methylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-8(9)7(4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBWVQHBPJCGFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-5-methylphenyl)methanesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)

![N-(3,5-difluorobenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2579284.png)

![Tert-butyl 4-[[[2-[ethyl(prop-2-enoyl)amino]acetyl]amino]methyl]-4-methylpiperidine-1-carboxylate](/img/structure/B2579289.png)

![2-(1-Ethylindol-3-yl)sulfanyl-1-[5-(4-methoxyphenyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2579295.png)

![2-[6-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2579301.png)

![N-[3-(3,4-dimethoxyphenyl)-4-oxochromen-2-yl]-3-methoxybenzamide](/img/structure/B2579302.png)